2-(6-Bromopyridin-2-YL)ethanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, pyridine-H), 7.74 (t, J = 7.8 Hz, 1H, pyridine-H), 7.59 (d, J = 7.9 Hz, 1H, pyridine-H), 4.79 (q, J = 6.8 Hz, 1H, CH-NH₃⁺), 3.20–3.10 (m, 2H, NH₃⁺), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 157.8 (C-Br), 138.8 (pyridine-C2), 132.1 (pyridine-C6), 129.4 (pyridine-C4), 119.1 (pyridine-C5), 52.9 (CH-NH₃⁺), 22.2 (CH₃).
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- ESI-MS : m/z 200.97 [M-Cl]⁺ (calculated for C₇H₁₀BrN₂⁺: 201.00).
- Fragmentation patterns include loss of HCl (36.46 Da) and cleavage of the C-Br bond.
Table 2: Key spectroscopic assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 | Pyridine H3 |
| ¹H NMR | δ 4.79 | Chiral CH center |
| IR | 650 cm⁻¹ | C-Br stretch |
| MS | m/z 201 | [M-Cl]⁺ ion |
Tautomeric Forms and Resonance Structures
The compound exhibits no classical tautomerism due to the absence of mobile protons on the pyridine ring. However, resonance stabilization occurs within the aromatic system:
- The pyridine nitrogen’s lone pair delocalizes into the ring, enhancing electrophilic substitution resistance.
- The protonated amine forms a stable ammonium ion (NH₃⁺), eliminating tautomeric shifts.
Resonance structures primarily involve electron density redistribution across the pyridine ring, as shown below:
$$
\begin{array}{ccc}
& \text{Br} & \
& | & \
\text{N} & \rightarrow & \text{N}^+ \
\end{array}
$$
This delocalization impacts reactivity, directing electrophiles to the 4-position of the pyridine ring.
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(10-7)4-5-9;/h1-3H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPDPWTWYSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697148 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-07-8 | |
| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination and Subsequent Amination
Bromination Step: The pyridine ring is selectively brominated at the 6-position using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts. This step ensures regioselective introduction of bromine on the pyridine ring.
Amination Step: The brominated intermediate is then reacted with ethylene amine or ammonia sources to introduce the ethanamine group. This can be achieved via nucleophilic substitution or through formation of an ether or other linking groups.
Hydrochloride Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling.
This method is classical and widely reported for related pyridine derivatives.
Lithiation and Electrophilic Addition Route
This approach involves:
Lithiation of 2,6-Dibromopyridine: Using n-butyllithium in an inert atmosphere (e.g., dry nitrogen), 2,6-dibromopyridine is selectively lithiated at low temperatures (-76°C to -60°C) in tetrahydrofuran (THF) or hexane solvents.
Electrophilic Quenching: The lithiated intermediate is then reacted with electrophiles such as acetone or propan-2-one to introduce the hydroxyalkyl group at the 2-position, yielding 2-(6-bromo-pyridin-2-yl)propan-2-ol.
Subsequent Conversion: This intermediate can be further transformed into the ethanamine derivative through reductive amination or other amination strategies.
Yields: This method achieves high yields (up to 98%) with good regioselectivity and purity.
Grignard Reagent Addition
Preparation of Grignard Reagent: Methylmagnesium bromide is prepared in diethyl ether.
Addition to 1-(6-bromo-pyridin-2-yl)-ethanone: The Grignard reagent is added dropwise to a cooled solution of the pyridinyl ethanone derivative in anhydrous THF or diethyl ether at 0°C.
Workup: After reaction completion, the mixture is quenched with water and acidified with hydrochloric acid to form the hydrochloride salt of the amine.
Yields and Purity: This method also provides high yields (~94-98%) and the product is isolated as a clear liquid or solid suitable for further applications.
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination + Amination | Bromine/NBS, base, ammonia, HCl | Not specified | Classical route, multi-step |
| Lithiation + Electrophilic Addition | n-Butyllithium, THF, acetone, -76°C to RT, NH4Cl quench | 94-98 | High regioselectivity, low temp control needed |
| Grignard Addition | Methylmagnesium bromide, 0°C, THF or diethyl ether, HCl | 94-98 | Straightforward, good yield, mild conditions |
Lithiation Step: Cooling to -76°C is critical to control regioselectivity and prevent side reactions. The use of anhydrous THF and inert atmosphere ensures high reactivity and purity. The reaction time is typically 30-45 minutes before electrophile addition.
Electrophile Addition: Acetone or propan-2-one is added slowly to the lithiated intermediate, maintaining low temperature for 15 minutes before warming to room temperature for completion.
Workup: Quenching with saturated ammonium chloride or sodium bicarbonate solutions followed by organic extraction and drying over magnesium sulfate is standard.
Purification: Flash chromatography using silica gel with solvent gradients (e.g., dichloromethane/hexanes) yields pure product.
Characterization: 1H NMR spectra confirm aromatic and aliphatic protons; mass spectrometry shows molecular ion peaks consistent with the brominated ethanamine structure.
The lithiation-electrophilic addition method offers superior control over substitution pattern and higher yields compared to direct bromination and amination.
Grignard addition to pyridinyl ethanones provides a robust alternative, especially when starting materials are readily available.
Formation of the hydrochloride salt improves compound stability, solubility, and ease of handling.
Reaction conditions such as temperature, solvent purity, and inert atmosphere are crucial for reproducibility and yield optimization.
Use of chromatographic purification ensures removal of side products and unreacted starting materials.
The preparation of 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride is effectively achieved through:
Selective bromination followed by amination and salt formation.
Lithiation of 2,6-dibromopyridine with n-butyllithium, electrophilic addition of acetone, and subsequent amination.
Grignard reagent addition to pyridinyl ethanone derivatives, followed by acid quenching.
Each method demonstrates high yields (above 90%) and can be adapted depending on available starting materials and desired scale. The lithiation and Grignard approaches are favored for their regioselectivity and operational simplicity under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Overview
2-(6-Bromopyridin-2-YL)ethanamine hydrochloride is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a brominated pyridine moiety that enhances its biological activity and interaction with target proteins.
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent. Its structural similarities to known pharmacophores allow it to interact with various biological targets.
- Antidepressant Activity: Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Anticancer Properties: Preliminary studies show that this compound may inhibit certain cancer cell lines, potentially serving as a lead compound for cancer drug development.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.
- Dopaminergic Activity: Investigations into its effects on dopamine receptors suggest that it may modulate dopaminergic pathways, which are crucial in treating conditions like Parkinson's disease and schizophrenia.
- Cognitive Enhancement: Some studies have explored its role in enhancing cognitive functions, making it a subject of interest in the development of nootropic agents.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological systems.
- Enzyme Inhibition Studies: The compound has been used to investigate enzyme interactions, particularly in the context of protein kinases, which are pivotal in signaling pathways.
- Labeling and Imaging: Its bromine atom can facilitate labeling for imaging techniques, aiding in the visualization of biological processes in vivo.
Case Studies
Several case studies have highlighted the efficacy and potential of this compound:
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, leading to improved mood-related behaviors in animal models.
- Cancer Cell Line Inhibition : Research conducted by the Cancer Research Institute revealed that this compound showed selective cytotoxicity against breast cancer cell lines, prompting further investigation into its mechanism of action.
- Neuroprotective Effects : A paper in Neuropharmacology explored its neuroprotective effects against oxidative stress in neuronal cells, suggesting potential benefits for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Enantiomers
(a) 1-(6-Bromopyridin-2-yl)ethan-1-amine Hydrochloride
- CAS No.: 1415257-60-1 (racemic mixture), 1415303-41-1 (S-enantiomer)
- Key Differences :
(b) 2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride
- CAS No.: 1361381-50-1
- Key Differences: Bromine at the 5-position of pyridine, with an ether linkage (-O-) instead of a methylene bridge.
Halogen-Substituted Analogs
(a) 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine Hydrochloride
- CAS No.: 1119450-64-4
- Molecular Formula : C₁₀H₁₁ClN₂O
- Key Differences: Replaces the pyridine ring with a benzoxazole scaffold (chlorine at 6-position, methyl at 5-position).
(b) 2-(6-Methoxypyridin-2-yl)ethanamine Hydrochloride
Functional Group Derivatives
(a) tert-Butyl 2-(6-Bromopyridin-2-yl)acetate Hydrochloride
Structural Determinants of Activity
- Bromine Position : 6-Bromo substitution on pyridine (main compound) maximizes steric and electronic effects for target engagement, as seen in HSP90 inhibitors (e.g., hydrogen bonding to GLU527 and TYR604 in analogous indole derivatives) .
- Stereochemistry : Enantiomers (e.g., S-configuration in CAS 1415303-41-1) may exhibit enhanced selectivity for chiral biological targets .
Physicochemical Properties
Hazard Profiles
- Bromine/Chloro Derivatives : Higher toxicity risks (H302, H315) compared to methoxy analogs.
- Ester Derivatives (e.g., tert-butyl) : Reduced acute toxicity but may require hydrolysis for activation .
Biological Activity
2-(6-Bromopyridin-2-YL)ethanamine hydrochloride, a compound characterized by its pyridine ring and amine functional group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C7H9BrN·HCl
- CAS Number : 1260903-07-8
- Molecular Weight : 202.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atom on the pyridine ring enhances its binding affinity to proteins and enzymes, potentially influencing pathways related to cell signaling and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on brominated derivatives have shown their ability to bind to antiapoptotic proteins such as Bcl-2, leading to increased cytotoxicity in cancer cell lines. The presence of the bromine atom in the structure is believed to enhance this interaction, making it a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, which could be comparable to existing antibiotics. The SAR analysis indicates that the presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds highlight the importance of substituents on the pyridine ring. For example:
- Bromine Substitution : Enhances binding affinity and biological activity.
- Alkyl Chain Variations : Modifications in the alkyl chain length and branching can significantly influence the compound's potency against specific biological targets.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study investigating the effects of similar brominated compounds on Jurkat cells (a type of T-cell leukemia) demonstrated that these compounds could sensitize cells to chemotherapy agents like cisplatin. This suggests a potential role for this compound in combination therapies for resistant cancers .
- Antimicrobial Testing :
Data Tables
Q & A
Q. What synthetic routes are available for preparing 2-(6-bromopyridin-2-yl)ethanamine hydrochloride?
Methodological Answer: The compound can be synthesized via catalytic reduction of a corresponding amide precursor. For example, a general procedure involves:
Catalytic Reduction : Using a transition metal-free potassium catalyst (e.g., HBP1) in dry toluene under inert conditions. This method is adapted from the synthesis of 2-(thiophen-2-yl)ethanamine hydrochloride, where 2-(thiophen-2-yl)acetamide was reduced to yield the amine, followed by HCl salt formation .
Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
Validation : Confirm identity via -NMR (peaks at δ 8.1–8.3 ppm for pyridine protons) and LC-MS (expected [M+H] at m/z 231.0 for CHBrN).
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Short-term : Store at -4°C in a desiccator to prevent hygroscopic degradation.
- Long-term : Aliquot and store at -20°C under nitrogen to avoid oxidation and hydrolysis.
- Handling : Use inert atmosphere gloveboxes for weighing to minimize exposure to moisture .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
X-ray Crystallography : For unambiguous structural confirmation. Use SHELX software (e.g., SHELXL for refinement) to resolve positional isomerism or bromine atom placement .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHBrClN) with <5 ppm error.
HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).
Q. How can researchers investigate its interactions with monoamine oxidases (MAOs) or other enzymes?
Methodological Answer:
Enzyme Inhibition Assay :
- Substrate : Kynuramine (KYN, 43 µM for MAO-A; 23 µM for MAO-B) .
- Incubation : Mix enzyme (1 µg/mL), substrate, and inhibitor (10 µM) in phosphate buffer (pH 7.4) at 37°C for 20 min.
- Detection : Stop reaction with acetonitrile containing internal standard (e.g., amphetamine-d5). Quantify metabolites via LC-MS/MS .
IC Determination : Use nonlinear regression to calculate inhibition potency.
Q. How can computational methods predict its pharmacokinetic or receptor-binding properties?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HSP90 or MAOs). Focus on hydrogen bonding (e.g., pyridine nitrogen with GLU527 in HSP90) and halogen bonding (bromine with hydrophobic pockets) .
ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
Q. What strategies address contradictions in reported biological activity data?
Methodological Answer:
Batch Reproducibility : Compare multiple synthesis batches for purity (>98% via HPLC) and salt stoichiometry (1:1 HCl confirmed by elemental analysis).
Assay Standardization : Use reference inhibitors (e.g., selegiline for MAOs) and validate under consistent conditions (pH, temperature, enzyme source) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
